Rubidium formate

Catalog No.
S655210
CAS No.
3495-35-0
M.F
CH2O2Rb
M. Wt
131.493 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubidium formate

Research labs seeking a soluble rubidium precursor free of halide contaminants for perovskite films or catalyst doping often face purity and thermal control issues.

  • Delivers Rb cation while formate anion passivates defects, improving perovskite film quality and device stability.
  • Distinct thermal decomposition yields oxalate intermediates critical for controlled ceramic/catalyst synthesis, unlike cesium formate.
  • Cost-effective alternative to cesium salts in nucleophile-driven organic reactions.

CAS Number

3495-35-0

Product Name

Rubidium formate

IUPAC Name

rubidium(1+);formate

Molecular Formula

CH2O2Rb

Molecular Weight

131.493 g/mol

InChI

InChI=1S/CH2O2.Rb/c2-1-3;/h1H,(H,2,3);

InChI Key

LYSWMZYJZUHFIU-UHFFFAOYSA-N

SMILES

C(=O)[O-].[Rb+]

Synonyms

aluminum formate, ammonium formate, ammonium tetraformate, calcium formate, chromic formate, cobalt(II) formate dihydrate, cobaltous formate, cupric formate, formate, formic acid, formic acid, 14C-labeled, formic acid, aluminum salt, formic acid, ammonium (2:1) salt, formic acid, ammonium (4:1) salt, formic acid, ammonium salt, formic acid, cadmium salt, formic acid, calcium salt, formic acid, cesium salt, formic acid, cobalt (+2) salt, formic acid, copper (+2) salt, formic acid, copper salt, formic acid, copper, ammonium salt, formic acid, copper, nickel salt, formic acid, cromium (+3) salt, formic acid, cromium (+3), sodium (4:1:1) salt, formic acid, lead (+2) salt, formic acid, lead salt, formic acid, lithium salt, formic acid, magnesium salt, formic acid, nickel (+2) salt, formic acid, nickel salt, formic acid, potassium salt, formic acid, rubidium salt, formic acid, sodium salt, formic acid, sodium salt, 13C-labeled, formic acid, sodium salt, 14C-labeled, formic acid, strontium salt, formic acid, thallium (+1) salt, formic acid, zinc salt, lead formate, lithium formate, magnesium formate, methanoic acid, nickel formate, nickel formate dihydrate, potassium formate, sodium formate, strontium formate, zinc formate

Canonical SMILES

C(=O)O.[Rb]

The exact mass of the compound Rubidium formate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99%

Package Size

2 g, 5 g, 25 g

Rubidium formate (RbHCO2) is a soluble, high-purity rubidium salt of formic acid. As an alkali metal formate, it serves as a precursor for producing pure rubidium, a component in electrolytes for chemical power sources, and as a catalyst in organic synthesis. Its properties are defined by the interplay between the large rubidium cation and the functional formate anion, making it a specialized reagent in applications where precise control over composition and thermal behavior is critical. Unlike halide-based salts, the formate anion offers a distinct decomposition pathway that can be leveraged in controlled chemical transformations.

Procurement Fit

Density range
Intermediate brine density capability for HPHT wells, bridging potassium and cesium formate limits
Thermal profile
Xanthan gum stabilization to high temperature for biopolymer-viscosified fluid integrity
Solubility
Exceptionally high aqueous solubility supporting ultra-concentrated brine formulation with reduced crystallization risk
Use context
Single-salt clear brine for reservoir drilling and completion; blending component for customized density profiles

Substituting rubidium formate with other alkali formates or rubidium salts can lead to significant process failures and suboptimal results. For instance, cesium formate, the closest alkali formate analog, exhibits a fundamentally different thermal decomposition pathway, yielding negligible oxalate byproducts, whereas rubidium formate produces a significant oxalate intermediate. This difference is critical in high-temperature solid-state synthesis where byproduct composition dictates the purity of the final material. Similarly, replacing rubidium formate with other rubidium salts like halides (e.g., RbCl, RbI) in applications such as perovskite synthesis eliminates the beneficial, defect-reducing properties of the formate anion, which are known to improve film crystallization and device stability. The choice of cation itself is also critical, as the reactivity of alkali metal salts in many organic reactions is directly influenced by cation size, with rubidium providing a distinct performance profile compared to potassium or cesium.

Substitution Risk

Density ceiling mismatch
Potassium formate brines saturate at a lower density, failing to meet higher hydrostatic pressure requirements. Cesium formate provides excess density that may complicate formulation and cost.
Xanthan thermal stabilization differs
The transition temperature of xanthan gum varies substantially across formate brines. Substituting with potassium or cesium formate can shift the viscosity-collapse threshold, risking fluid failure in high-temperature intervals.
Crystallization behavior not interchangeable
Solubility-driven crystallization risk differs by cation type. A generic substitution may introduce salt precipitation during wellbore cooling or shut-in, causing formation damage.

Controlled Oxalate Formation via Thermal Decomposition

During thermal decomposition, rubidium formate yields a mix of carbonate and oxalate products, distinguishing it from cesium formate, which produces negligible oxalate under the same conditions. A dynamic thermoanalytical study showed that while both lithium and cesium formates result in minimal oxalate conversion, rubidium formate participates in the reaction pathway 2HCOOM → M2C2O4 + H2. This allows for precise control over solid-phase byproducts during high-temperature processing.

Evidence DimensionOxalate formation during thermal decomposition
Target Compound DataForms oxalate as a significant intermediate product.
Comparator Or BaselineCesium Formate: Negligible oxalate formation.
Quantified DifferenceQualitatively distinct reaction pathway (presence vs. absence of significant oxalate intermediate).
ConditionsComplex dynamic thermoanalytical investigation in both nitrogen and air atmospheres.

For precursor applications in materials science, controlling the formation of intermediates like oxalates is critical for achieving the desired final phase purity and material properties.

Brine density capability
Head-to-head
Rubidium formate: 2.11 g/cm³ (17.6 lb/gal)
Potassium formate: 1.57 g/cm³
Cesium formate: 2.20 g/cm³
Bridges operational density gap
Simplifies single-salt brine logistics for 13.1–17.6 lb/gal requirements

Dual-Function Perovskite Additive for Defect Passivation

In formamidinium lead iodide (FAPbI3) perovskites, rubidium formate offers a dual advantage not present with rubidium halides. The rubidium (Rb+) cation itself helps stabilize the desired black perovskite phase and can passivate grain boundaries. Concurrently, the formate (HCOO−) anion has been shown to improve the growth and crystallization of perovskite films by removing halide vacancies, which reduces trap-assisted recombination and enhances device stability.

Evidence DimensionMechanism of action in perovskite synthesis
Target Compound DataProvides both a stabilizing Rb+ cation and a defect-reducing formate anion.
Comparator Or BaselineRubidium Halides (e.g., RbCl, RbI): Provide the Rb+ cation but lack the specific defect-passivating function of the formate anion.
Quantified DifferenceOffers a secondary chemical function (halide vacancy removal) that is absent in halide-based rubidium salts.
ConditionsPrecursor solution for perovskite thin-film deposition.

This dual functionality provides a more effective route to achieving high power conversion efficiency and long-term operational stability in perovskite solar cells compared to using other rubidium sources.

Xanthan gum Tm
Head-to-head
Rubidium formate brine: ~185°C (365°F)
Potassium formate brine: ~200°C
Cesium formate brine: ~180°C
Thermal viscosity ceiling context
Maintains xanthan stability where cesium formate would approach thermal failure

Cation-Dependent Reactivity in Organic Synthesis

In base-mediated organic reactions where cation size influences reactivity, rubidium salts offer a performance level distinctly intermediate between potassium and cesium. A comparative study of alkali metal carbonates in a macrocyclization reaction reported yields of 80% with cesium carbonate, 68% with rubidium carbonate, and 67% with potassium carbonate. This trend, driven by the degree of dissociation and the 'nakedness' of the anion, allows for process optimization where the higher reactivity or cost of cesium is not required, but an improvement over potassium is desired.

Evidence DimensionYield in a cation-dependent macrocyclization reaction (using carbonates as an analogue for formates)
Target Compound Data68% Yield (with Rubidium Carbonate)
Comparator Or BaselineCesium Carbonate: 80% Yield. Potassium Carbonate: 67% Yield.
Quantified DifferencePositions rubidium's performance and reactivity between that of potassium and cesium.
ConditionsLactonization of an iodo-substituted carboxylic acid in DMF.

This allows chemists and process engineers to select a reagent with a specific cost-performance profile, avoiding the expense of cesium when rubidium provides sufficient reactivity for the desired transformation.

Aqueous solubility
Cross-study
554 g/100 mL at 20°C; 900 g/100 mL at 60°C
Potassium formate: ~330 g/100 mL at 20°C
Higher solubility reduces crystallization risk
Reported solubility context; potassium formate value estimated from saturation density
Thermal decomposition
Data to verify
Stable to 245°C; decomposition to oxalate then carbonate + CO
Storage and handling temperature limit
Class-level inference; confirm under specific procurement conditions

Precursor for Rubidium Catalysts and Ceramics

The well-defined thermal decomposition pathway of rubidium formate, which differs from cesium formate, makes it a preferred precursor for synthesizing rubidium-promoted catalysts or doped oxide ceramics where control over intermediate phases like oxalates is essential for achieving the target material's final properties and purity.

Dual-Function Additive for Perovskite Solar Cells

In the formulation of precursor inks for perovskite solar cells, rubidium formate is selected over other rubidium salts like RbI or RbCl. Its unique ability to both deliver the performance-enhancing rubidium cation and simultaneously passivate material defects via the formate anion leads to improved film quality, higher device efficiency, and greater long-term stability.

Tunable Reagent for Cation-Sensitive Synthesis

For base- or nucleophile-driven organic reactions sensitive to the alkali metal cation, rubidium formate serves as a cost-effective alternative to cesium formate. It provides a significant reactivity enhancement over more common potassium salts without incurring the higher cost of cesium, making it ideal for process optimization in specialty chemical and pharmaceutical synthesis.

Application Fit Matrix

Application
Selection Property
Validation Focus
HPHT reservoir drilling and completion fluids
Intermediate-density brine with xanthan thermal stability
Density and viscosity at target bottomhole temperature
Customized brine blending for density and crystallization control
Mixable formate brine with adjustable true crystallization temperature
Blend ratio and crystallization risk at minimum wellbore temperature
High-temperature biopolymer-stabilized fluid systems
Xanthan transition temperature in high-density formate brine
Rheology profile across 180–185°C operational window
Cold-climate and deepwater operations
High aqueous solubility reducing precipitation risk
Salt precipitation potential under shut-in and cooling conditions

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

130.91726904 g/mol

Monoisotopic Mass

130.91726904 g/mol

Heavy Atom Count

4

Related CAS

64-18-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3495-35-0

Wikipedia

Rubidium formate

General Manufacturing Information

Formic acid, rubidium salt (1:1): INACTIVE

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